molecular formula C18H29NO3S B15096345 1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine

1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B15096345
M. Wt: 339.5 g/mol
InChI Key: IWOICARCYKTDKY-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methoxy, and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of a piperidine derivative with 3-tert-butyl-4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    3,5-Dimethylpiperidine: A simpler piperidine derivative with similar structural features.

Uniqueness

1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler analogs. The presence of both the sulfonyl and piperidine moieties allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-13-9-14(2)12-19(11-13)23(20,21)15-7-8-17(22-6)16(10-15)18(3,4)5/h7-8,10,13-14H,9,11-12H2,1-6H3

InChI Key

IWOICARCYKTDKY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C

Origin of Product

United States

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